Quinagolide

Description

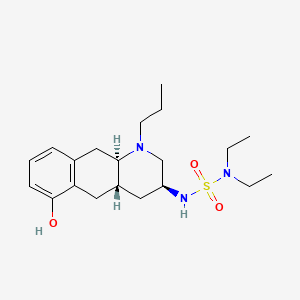

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(3S,4aS,10aR)-3-(diethylsulfamoylamino)-6-hydroxy-1-propyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33N3O3S/c1-4-10-22-14-17(21-27(25,26)23(5-2)6-3)11-16-12-18-15(13-19(16)22)8-7-9-20(18)24/h7-9,16-17,19,21,24H,4-6,10-14H2,1-3H3/t16-,17+,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDFGTRDCCWFXTG-ZIFCJYIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CC(CC2C1CC3=C(C2)C(=CC=C3)O)NS(=O)(=O)N(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1C[C@H](C[C@H]2[C@H]1CC3=C(C2)C(=CC=C3)O)NS(=O)(=O)N(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Sparingly soluble in water (0.2%) | |

| Record name | Quinagolide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09097 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

87056-78-8 | |

| Record name | Quinagolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87056-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinagolide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09097 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Melting Point |

231-237 | |

| Record name | Quinagolide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09097 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Quinagolide: A Comprehensive Review of its Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the mechanism of action of quinagolide, a selective non-ergot dopamine D2 receptor agonist. The document focuses on its molecular interactions, downstream signaling pathways, and its profound effects on prolactin secretion, making it a valuable resource for professionals in the field of pharmacology and drug development.

Core Mechanism: Selective Dopamine D2 Receptor Agonism

This compound's therapeutic efficacy is rooted in its high affinity and selectivity as an agonist for the dopamine D2 receptor.[1][2] This targeted action allows it to mimic the natural inhibitory control of dopamine on prolactin-secreting cells (lactotrophs) in the anterior pituitary gland.[1][3][4] Unlike older ergot-derived dopamine agonists, this compound's non-ergoline structure contributes to a more favorable side-effect profile, particularly concerning the reduced risk of fibrotic reactions.

Quantitative Binding and Functional Data

The potency and selectivity of this compound have been quantified through various in vitro assays. These data are crucial for understanding its pharmacological profile and for comparative analysis with other dopamine agonists.

Table 1: Receptor Binding Affinities (Ki) of this compound

| Receptor | Ki (nM) | Reference Compound |

| Dopamine D2 | 0.63 | [3H]-Spiperone |

| Dopamine D1 | >10,000 | [3H]-SCH23390 |

| Dopamine D3 | 35 | [3H]-Spiperone |

Ki values represent the dissociation constant for the inhibitor. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Potency (EC50) of this compound

| Assay | EC50 (nM) | Cell Line | Effect |

| cAMP Accumulation Inhibition | 1.2 | GH4C1 | Inhibition of forskolin-stimulated cAMP |

| Prolactin Secretion Inhibition | 0.058 | Primary rat pituitary cells | Inhibition of basal prolactin release |

EC50 (half maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Intracellular Signaling Pathways

Upon binding to the dopamine D2 receptor, which is a G-protein coupled receptor (GPCR), this compound initiates a cascade of intracellular events primarily mediated by the Gi/o protein pathway.

-

G-Protein Activation: this compound binding stabilizes the D2 receptor in an active conformation, promoting the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated Gi protein.

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase.

-

Reduction of cAMP: This inhibition leads to a decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).

-

Modulation of Ion Channels: The Gβγ subunit, also dissociated upon activation, can directly modulate ion channel activity. Notably, it activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the lactotroph cell membrane.

-

Calcium Influx Inhibition: The reduction in cAMP and membrane hyperpolarization collectively lead to the closure of voltage-gated calcium channels, thereby reducing the influx of extracellular calcium.

The following diagram illustrates this primary signaling cascade:

Caption: this compound's D2R agonism inhibits adenylyl cyclase and Ca2+ influx.

Physiological Outcome: Suppression of Prolactin Secretion

The integrated effect of the signaling cascade is a powerful suppression of prolactin synthesis and release. The reduction in intracellular calcium is the critical final step, as calcium is an essential trigger for the exocytosis of prolactin-containing secretory vesicles. Clinical studies have consistently demonstrated the effectiveness of this compound in normalizing prolactin levels in patients with hyperprolactinemia.

Table 3: Clinical Efficacy of this compound in Hyperprolactinemia

| Patient Population | This compound Dose | Treatment Duration | Prolactin Normalization Rate (%) |

| Microprolactinoma | 0.075 - 0.6 mg/day | 12 months | 100% |

| Macroprolactinoma | 0.075 - 0.6 mg/day | 12 months | 87.5% |

| Bromocriptine Resistant | up to 600 µ g/day | Varied | 16-36% |

| Bromocriptine Intolerant | up to 1050 µ g/day | Varied | 58% |

Key Experimental Protocols

The characterization of this compound's mechanism of action relies on standardized and reproducible experimental methodologies.

Radioligand Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound (this compound) for a specific receptor (Dopamine D2).

Methodology:

-

Membrane Preparation: Homogenize tissues or cells expressing the D2 receptor to isolate a membrane fraction.

-

Reaction Mixture: In each well of a microplate, combine the membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [3H]-Spiperone), and varying concentrations of the unlabeled competitor (this compound).

-

Incubation: Incubate the mixture to allow the binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Detection: Quantify the radioactivity trapped on the filter using liquid scintillation counting.

-

Data Analysis: Plot the percentage of radioligand binding against the log concentration of the competitor to generate a sigmoidal curve. The IC50 is determined from this curve, and the Ki is calculated using the Cheng-Prusoff equation.

References

Quinagolide's Dopamine D2 Receptor Selectivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinagolide is a non-ergot derived dopamine agonist renowned for its high selectivity and potency as a D2 receptor agonist.[1][2][3][4] This selectivity profile is believed to contribute to its favorable tolerability compared to older ergot-derived dopamine agonists.[5] This technical guide provides an in-depth analysis of this compound's dopamine D2 receptor selectivity, presenting available quantitative data, detailed experimental methodologies for its characterization, and visualizations of relevant biological pathways and workflows. While comprehensive public data on its binding affinity across all dopamine receptor subtypes remains elusive, this guide synthesizes the current knowledge to inform research and drug development endeavors.

Introduction

This compound is primarily indicated for the treatment of hyperprolactinemia, a condition often caused by prolactin-secreting pituitary adenomas. Its therapeutic effect is mediated through the potent agonism of dopamine D2 receptors on lactotrophs in the anterior pituitary gland, leading to the inhibition of prolactin secretion. Unlike older dopamine agonists, this compound's non-ergoline structure and high selectivity for the D2 receptor are key attributes that may underlie its clinical profile. Understanding the nuances of its receptor selectivity is paramount for elucidating its mechanism of action, predicting potential off-target effects, and guiding the development of next-generation dopamine receptor modulators.

Quantitative Receptor Selectivity Profile

Dopamine Receptor Functional Potency

Functional assays measure the biological response elicited by a ligand upon binding to its receptor. For Gi/o-coupled receptors like the D2 receptor, this is often quantified by measuring the inhibition of cyclic AMP (cAMP) production.

| Receptor | Agonist | Assay Type | Cell Line | Parameter | Value (nM) | Reference |

| Human D2S | This compound | cAMP Inhibition | HEK-293 | EC50 | 0.058 | |

| Human 5-HT2B | This compound | Intracellular Calcium | CHO | EC50 | 120 |

EC50: Half maximal effective concentration.

This data highlights a significant selectivity margin for the D2S receptor over the 5-HT2B receptor, with this compound being approximately 2069-fold more potent at the D2S receptor.

Dopamine and Other Receptor Binding Affinities (Qualitative and Limited Quantitative Data)

Binding assays determine the affinity of a ligand for a receptor, typically expressed as the inhibition constant (Ki). While specific Ki values for this compound across a comprehensive panel of receptors are not widely published, qualitative and limited quantitative information is available.

| Receptor Subtype | Binding Affinity (Ki) | Note | Reference |

| Dopamine Receptors | |||

| D2 | High Affinity | Stated in multiple sources | |

| D1 | Low Affinity | Described as having little clinical relevance | |

| D3, D4, D5 | Data not publicly available | - | |

| Serotonin Receptors | |||

| 5-HT1A | Lower Potency vs D2 | Qualitatively described | |

| 5-HT2A | Lower Potency vs D2 | Qualitatively described | |

| Adrenergic Receptors | |||

| Alpha-adrenoceptors | Some interaction suggested | D2 receptor effects may be partially mediated via alpha-adrenoceptors |

Experimental Protocols

The following sections detail standardized methodologies for determining the binding affinity and functional potency of compounds like this compound at dopamine D2 receptors.

Radioligand Binding Assay (for Ki Determination)

This protocol outlines a competitive binding assay to determine the inhibition constant (Ki) of a test compound (e.g., this compound) for a target receptor (e.g., dopamine D2 receptor).

3.1.1. Materials

-

Cell Membranes: Membranes prepared from cell lines stably expressing the human dopamine receptor subtype of interest (e.g., D2L, D2S, D3, etc.).

-

Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [3H]-Spiperone for D2/D3 receptors).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor (e.g., Haloperidol).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Filtration Apparatus: Glass fiber filters and a cell harvester.

-

Scintillation Counter and Cocktail.

3.1.2. Procedure

-

Membrane Preparation: Homogenize cells expressing the receptor of interest in a lysis buffer and pellet the membranes by centrifugation. Wash the pellet and resuspend in assay buffer. Determine protein concentration.

-

Assay Setup: In a 96-well plate, add in the following order:

-

Assay buffer.

-

Test compound (this compound) at various concentrations or vehicle (for total binding) or non-specific binding control.

-

Radioligand at a fixed concentration (typically at or below its Kd).

-

Cell membranes.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay (for EC50 Determination)

This protocol describes a method to determine the functional potency (EC50) of an agonist (e.g., this compound) at a Gi/o-coupled receptor, such as the dopamine D2 receptor, by measuring the inhibition of forskolin-stimulated cAMP production.

3.2.1. Materials

-

Cell Line: A cell line stably expressing the human dopamine D2 receptor (e.g., HEK-293 or CHO cells).

-

Test Compound: this compound.

-

Forskolin: An adenylyl cyclase activator.

-

cAMP Assay Kit: A commercial kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Cell Culture Medium and Reagents.

-

Plate Reader: Compatible with the chosen cAMP assay kit.

3.2.2. Procedure

-

Cell Culture: Culture the cells expressing the D2 receptor to an appropriate confluency.

-

Cell Plating: Seed the cells into a 96- or 384-well plate at a predetermined density and allow them to attach overnight.

-

Assay:

-

Aspirate the culture medium and replace it with a stimulation buffer.

-

Add the test compound (this compound) at various concentrations.

-

Add a fixed concentration of forskolin to all wells (except for basal controls) to stimulate cAMP production.

-

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.

-

Data Analysis:

-

Generate a standard curve if required by the assay kit.

-

Plot the measured cAMP levels against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 value (the concentration of agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP levels).

-

Signaling Pathways and Experimental Workflows

Dopamine D2 Receptor Signaling Pathway

This compound, as a D2 receptor agonist, activates the Gi/o signaling cascade. This pathway primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

Caption: Dopamine D2 receptor signaling pathway activated by this compound.

Experimental Workflow for Determining Receptor Selectivity

The following diagram illustrates a typical workflow for assessing the selectivity profile of a compound like this compound.

Caption: Experimental workflow for GPCR agonist selectivity profiling.

Conclusion

This compound's pharmacological profile is characterized by its potent and selective agonism at the dopamine D2 receptor. This selectivity is a key differentiator from less selective, ergot-derived dopamine agonists and likely contributes to its clinical efficacy and tolerability in the treatment of hyperprolactinemia. While a comprehensive quantitative binding profile across all neurotransmitter receptor subtypes is not publicly available, the existing functional data strongly supports its D2-selective nature. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of this compound and the development of novel, highly selective dopamine receptor modulators. Further research to fully elucidate its binding affinities at D1, D3, D4, and D5 receptors, as well as a broader range of other GPCRs, would provide a more complete understanding of its selectivity and potential for off-target effects.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound | C20H33N3O3S | CID 3086401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 5. A comparative review of the tolerability profiles of dopamine agonists in the treatment of hyperprolactinaemia and inhibition of lactation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the In Vivo Pharmacokinetics and Metabolism of Quinagolide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinagolide is a non-ergot-derived selective dopamine D2 receptor agonist used in the management of hyperprolactinemia, a condition characterized by elevated prolactin levels.[1][2] Its targeted action on the D2 receptors of lactotroph cells in the anterior pituitary gland leads to a potent and sustained inhibition of prolactin secretion.[1][3] Unlike older ergot-derived dopamine agonists, this compound's distinct chemical structure offers a different profile of activity and tolerability.[3] This technical guide provides an in-depth summary of the in vivo pharmacokinetics and metabolism of this compound, presenting quantitative data, experimental methodologies, and key biological pathways to support drug development and research activities.

Pharmacokinetic Profile

This compound exhibits a characteristic pharmacokinetic profile defined by rapid absorption, extensive distribution and metabolism, and balanced excretion.

Absorption

Following oral administration, this compound is absorbed rapidly and extensively, with over 95% of the dose being absorbed from the gastrointestinal tract. However, it undergoes significant first-pass metabolism, which results in a low absolute bioavailability of approximately 4%. Peak plasma concentrations (Tmax) are typically reached within 30 to 60 minutes post-ingestion. The prolactin-lowering effect begins within 2 hours, peaks at 4 to 6 hours, and is maintained for at least 24 hours, allowing for once-daily dosing.

Distribution

This compound has a large apparent volume of distribution (Vd) of approximately 100 L, indicating extensive distribution into extravascular tissues. Key target organs for distribution include the liver, kidneys, salivary glands, and the pituitary gland. Plasma protein binding is approximately 90% and is considered non-specific.

Metabolism

Metabolism is the primary clearance pathway for this compound, driven by extensive first-pass hepatic biotransformation. The metabolic processes involve N-de-ethylation and conjugation. Two primary metabolites have been identified: the N-desethyl analogue, which is biologically active, and the N,N-didesethyl analogue, which is inactive. The parent drug and its metabolites are further conjugated with sulfate and glucuronic acid, forming inactive conjugates that are the major circulating metabolites in the bloodstream.

Excretion

Over 95% of an administered dose of this compound is eliminated as metabolites. The excretion is nearly balanced between renal and fecal routes. Approximately 50% of the total dose is excreted in the urine, while about 40% is found in the feces. The metabolites excreted in urine are primarily the sulfate and glucuronide conjugates of this compound and its N-desethyl and N,N-didesethyl analogues. In contrast, the unconjugated forms of these compounds are found in the feces. The terminal elimination half-life (t½) of the parent drug is approximately 11.5 hours after a single dose and extends to 17 hours at steady state.

Summary of Pharmacokinetic Parameters

| Parameter | Value | Reference(s) |

| Absorption | ||

| Oral Absorption | >95% | |

| Absolute Bioavailability | ~4% | |

| Time to Peak Plasma Conc. (Tmax) | 30 - 60 minutes | |

| Distribution | ||

| Volume of Distribution (Vd) | ~100 L | |

| Plasma Protein Binding | ~90% (non-specific) | |

| Elimination | ||

| Elimination Half-life (single dose) | 11.5 hours | |

| Elimination Half-life (steady state) | 17 hours | |

| Excretion | ||

| Total Excretion as Metabolites | >95% | |

| Excretion in Urine | ~50% of total dose | |

| Excretion in Feces | ~40% of total dose |

Metabolism Pathway

This compound's biotransformation is a multi-step process that significantly influences its activity and clearance. The primary metabolic reactions are N-de-ethylation and subsequent conjugation. The N-desethyl metabolite retains pharmacological activity, whereas the N,N-didesethyl metabolite and all conjugated forms are inactive.

Caption: Metabolic pathway of this compound in vivo.

Mechanism of Action: D2 Receptor Signaling

This compound exerts its therapeutic effect by acting as a potent agonist at dopamine D2 receptors on pituitary lactotrophs. This interaction initiates a G-protein coupled signaling cascade that inhibits prolactin synthesis and release. The binding of this compound to the D2 receptor, which is coupled to an inhibitory G-protein (Gi), leads to the inhibition of adenylyl cyclase. This reduces the intracellular concentration of cyclic AMP (cAMP), a key second messenger, thereby downregulating the signaling pathways responsible for prolactin gene transcription and secretion.

Caption: this compound's signaling pathway via the D2 receptor.

Experimental Methodologies

The characterization of this compound's pharmacokinetics has been supported by studies using radiolabelled compounds and various bioanalytical techniques. While specific clinical study protocols are proprietary, a representative methodology for quantifying this compound in biological samples using modern techniques is described below.

Representative Bioanalytical Method: LC-MS/MS Quantification in Human Plasma

This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of this compound in plasma, a gold standard for bioanalysis.

-

Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of human plasma, add 300 µL of a precipitation solvent (e.g., acetonitrile) containing a suitable internal standard (e.g., a stable isotope-labeled version of this compound).

-

Vortex the mixture for 1 minute to ensure complete protein precipitation.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for analysis.

-

-

Chromatographic Separation (LC):

-

System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size) is typically used for small molecule analysis.

-

Mobile Phase: A gradient elution using a combination of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile).

-

Flow Rate: A typical flow rate for UHPLC would be 0.4-0.6 mL/min.

-

Injection Volume: 5-10 µL of the prepared sample supernatant.

-

-

Detection (MS/MS):

-

System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for both this compound and its internal standard to ensure specificity.

-

Data Analysis: The concentration of this compound in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

-

Bioanalytical Workflow

The following diagram illustrates the logical flow of a typical bioanalytical experiment for pharmacokinetic analysis.

Caption: A typical workflow for quantifying drugs in plasma.

Conclusion

This compound possesses a pharmacokinetic profile characterized by rapid absorption, low bioavailability due to extensive first-pass metabolism, and a half-life that supports once-daily administration. Its clearance is primarily metabolic, leading to the formation of one active and several inactive metabolites that are excreted through both renal and fecal pathways. A thorough understanding of these ADME (Absorption, Distribution, Metabolism, and Excretion) properties, underpinned by robust bioanalytical methodologies, is crucial for its effective and safe use in clinical practice and for guiding future research in drug development.

References

The Discovery and Synthesis of Quinagolide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinagolide is a potent and selective non-ergot dopamine D2 receptor agonist developed for the management of hyperprolactinemia. This condition, characterized by elevated prolactin levels, can lead to significant health issues, including gonadal dysfunction and osteoporosis.[1] this compound emerged as a therapeutic alternative to ergot-derived dopamine agonists like bromocriptine, offering an improved efficacy and tolerability profile for many patients.[2] This document provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key pharmacological data of this compound, intended for professionals in the field of drug development and research.

Discovery and Rationale

The development of this compound was driven by the need for a more effective and better-tolerated treatment for hyperprolactinemia. First-line therapies, such as the ergot-derived agonist bromocriptine, were associated with resistance in 5-18% of patients and notable side effects.[2] Researchers aimed to create a novel compound that retained high selectivity for the dopamine D2 receptor—the primary target for inhibiting prolactin secretion—while minimizing the adverse effects associated with the ergoline structure.[3][4]

The design of this compound ingeniously combines structural features from both ergot and apomorphine alkaloids. This novel chemical architecture resulted in a highly selective D2 receptor agonist with a favorable side-effect profile, particularly a lower incidence of the fibrotic reactions and vasospasm sometimes linked to ergot derivatives. Marketed under the brand name Norprolac, this compound is considered a first-line therapy in many regions for hyperprolactinemia, including cases of prolactin-secreting pituitary adenomas (prolactinomas). Although it is sold as a racemate, its clinical activity is primarily mediated by the (-) enantiomer.

Caption: Logical workflow of the discovery of this compound.

Synthesis of this compound

The synthesis of this compound has evolved since its initial disclosure. While early routes were suitable for laboratory-scale production, subsequent efforts focused on developing more practical and scalable methods.

Initial Laboratory Synthesis

The first synthesis of this compound was reported by Sandoz. This route involved a nine-step sequence to construct the core octahydrobenzo[g]quinoline ring system from 5-methoxy-2-tetralone. A key transformation in this synthesis was a Curtius rearrangement to form the crucial amine group.

Total Synthesis via Ring-Closing Metathesis (RCM)

A notable total synthesis of (±)-quinagolide was developed utilizing a Ring-Closing Metathesis (RCM) approach, starting from meta-hydroxybenzaldehyde. This route features several key strategic reactions.

Key Features of the RCM Synthesis:

-

Pyrolytic Elimination: Used to generate a key olefin intermediate.

-

Conjugate Addition–Elimination: A late-stage reaction to construct a functionalized trans-fused tetrahydropyridine-3-carboxylate.

-

Ring-Closing Metathesis (RCM): A crucial step to form the heterocyclic ring system.

-

Hofmann Rearrangement: A phenyliodine bis(trifluoroacetate) (PIFA)-mediated rearrangement of a piperidine-3-carboxamide enables the efficient synthesis of the 3-aminopiperidine skeleton.

Caption: Experimental workflow for the RCM synthesis of this compound.

Mechanism of Action

This compound functions as a selective dopamine D2 receptor agonist. In the anterior pituitary gland, prolactin secretion by lactotroph cells is tonically inhibited by dopamine. This compound mimics this endogenous action by binding with high affinity to D2 receptors on these cells.

This binding event triggers a G-protein coupled signaling cascade that results in the inhibition of the enzyme adenylyl cyclase. The subsequent reduction in intracellular cyclic adenosine monophosphate (cAMP) levels leads to a potent suppression of both basal and stimulated prolactin secretion. While it also binds to D1 receptors, it does so with low affinity, and this interaction is not considered clinically relevant.

Caption: this compound's signaling pathway in lactotroph cells.

Pharmacological and Clinical Data

This compound's pharmacological profile supports its clinical use as an effective, once-daily oral therapy for hyperprolactinemia.

Pharmacokinetics

Following oral administration, this compound is rapidly and extensively absorbed. However, it undergoes significant first-pass metabolism, resulting in a low absolute bioavailability.

| Parameter | Value | Reference |

| Absorption | 95% of dose absorbed orally | |

| Absolute Bioavailability | ~4% | |

| Time to Peak Plasma Conc. | 30-60 minutes | |

| Volume of Distribution | ~100 L | |

| Plasma Protein Binding | ~90% (non-specific) | |

| Metabolism | Extensive first-pass metabolism (liver) | |

| Active Metabolite | N-desethyl analogue | |

| Inactive Metabolites | Sulfate/glucuronide conjugates, N,N-didesethyl analogue | |

| Excretion | >95% as metabolites; ~50% in urine, ~40% in feces | |

| Effect Onset | Within 2 hours | |

| Peak Effect | 4 to 6 hours | |

| Duration of Action | At least 24 hours |

Clinical Efficacy

Clinical studies and meta-analyses have demonstrated the effectiveness of this compound in managing hyperprolactinemia. It is effective not only as a first-line agent but also in patients who are resistant to or intolerant of bromocriptine.

| Efficacy Endpoint | Pooled Proportion (95% CI) | Reference |

| Prolactin Level Normalization | 69% (61% - 76%) | |

| Tumor Reduction (>50%) | 20% (15% - 28%) | |

| Patients with Adverse Effects | 13% (11% - 16%) |

Data from a 2023 systematic review and meta-analysis including 33 studies and 827 patients.

In a direct comparison, this compound and cabergoline showed similar efficacy in normalizing prolactin levels. However, after 12 months, cabergoline was associated with a greater degree of tumor shrinkage (30-31%) compared to this compound (22-25%).

Experimental Protocols

Synthesis of (±)-Quinagolide (Selected Steps from RCM Route)

The following protocols are adapted from the total synthesis reported by Chavan et al., 2019.

Step 1: Synthesis of Carboxamide Intermediate (4)

-

To a solution of the ester intermediate (15), add methanol saturated with ammonia (NH₃/MeOH).

-

Add calcium chloride (CaCl₂) and stir the mixture.

-

Monitor the reaction by thin-layer chromatography (TLC) until completion.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the resulting residue by column chromatography to yield the carboxamide (4).

-

Reported Yield: 90%

Step 2: PIFA-mediated Hofmann Rearrangement to Amine (16)

-

Dissolve the carboxamide (4) in an appropriate solvent.

-

Add phenyliodine bis(trifluoroacetate) (PIFA) to the solution.

-

Stir the reaction at room temperature and monitor by TLC.

-

After completion, quench the reaction and perform an aqueous workup.

-

Extract the product with an organic solvent and purify by column chromatography to obtain the amine (16).

-

Reported Yield: 82%

Step 3: Sulfonation to Compound (17)

-

To a stirred solution of amine (16) in chloroform (CHCl₃), add triethylamine.

-

Add diethylsulfamoyl chloride and stir the mixture at 50 °C for 12 hours.

-

Cool the reaction, add ice and 1 N sodium bicarbonate (NaHCO₃) solution, and stir for 10 minutes.

-

Extract the mixture with dichloromethane (CH₂Cl₂).

-

Combine the organic layers, dry over sodium sulfate, concentrate, and purify the residue to yield compound (17).

-

Reported Yield: 71%

Step 4: Demethylation to (±)-Quinagolide (3)

-

To a solution of compound (17), add aluminum chloride (AlCl₃) and ethanethiol (EtSH).

-

Stir the reaction and monitor for completion.

-

Perform an aqueous workup and extract the product.

-

Purify the crude product by chromatography to yield (±)-quinagolide (3).

-

Confirm the structure and purity using NMR spectroscopy and compare with reported data.

-

Reported Yield: 66%

Pharmacological Assays (General Methodologies)

Detailed protocols for specific clinical trials are extensive; however, the key evaluation methods cited in the literature include:

-

Serum Prolactin Measurement: Prolactin concentrations were typically measured using radioimmunoassay (RIA), immunoradiometric assay (IRMA), or immunochemiluminometric assay (ICMA).

-

Tumor Size Assessment: Prolactinoma size was evaluated using imaging techniques, primarily magnetic resonance imaging (MRI) or computed tomography (CT). Tumor reduction was often defined as a decrease in size of >50%.

-

Clinical Assessment: Efficacy was also determined by the resolution of clinical manifestations such as the restoration of menses or pregnancy in female patients and the monitoring of side effects through patient reporting.

Conclusion

This compound represents a significant advancement in the pharmacological management of hyperprolactinemia. Its development as a non-ergot, selective D2 receptor agonist provides a valuable therapeutic option with demonstrated efficacy in normalizing prolactin levels and reducing tumor size. The synthetic routes, particularly modern approaches like Ring-Closing Metathesis, offer efficient pathways to its complex molecular architecture. For drug development professionals, this compound serves as a successful case study in targeted drug design, addressing the limitations of previous therapies to improve patient outcomes.

References

The Structural Dance of Potency: An In-depth Guide to the Structure-Activity Relationships of Quinagolide

For Researchers, Scientists, and Drug Development Professionals

Quinagolide, a non-ergot dopamine D2 receptor agonist, has carved a niche in the management of hyperprolactinemia. Its efficacy stems from a precise molecular architecture that dictates its interaction with the dopamine D2 receptor, initiating a cascade of intracellular events that ultimately suppress prolactin secretion. This technical guide delves into the core principles of this compound's structure-activity relationship (SAR), providing a comprehensive overview of the key structural motifs governing its pharmacological activity. The information presented herein is curated from seminal studies in the field to support further research and development in dopaminergic therapeutics.

Core Pharmacophore and Key Structural Features

The pharmacological activity of this compound and its analogs is intrinsically linked to the octahydrobenzo[g]quinoline scaffold. This tricyclic system correctly orients the key pharmacophoric elements for optimal interaction with the dopamine D2 receptor. The critical features influencing activity are:

-

The Phenolic Hydroxyl Group: A hydroxyl group on the aromatic ring is crucial for high-affinity binding and agonist activity. This group is believed to mimic the catechol hydroxyls of dopamine, forming a key hydrogen bond interaction with a serine residue in the fifth transmembrane domain of the D2 receptor.

-

The Basic Nitrogen Atom: The nitrogen atom within the quinoline ring system is essential for activity. It exists in a protonated state at physiological pH, forming an ionic bond with a conserved aspartate residue in the third transmembrane domain of the D2 receptor.

-

The N-Propyl Group: The N-propyl substituent is optimal for D2 receptor affinity and agonist potency. Variations in the length and nature of this alkyl chain can significantly impact pharmacological properties.

-

The Stereochemistry of the Ring Junctions: The trans-fused configuration of the octahydrobenzo[g]quinoline ring system is critical for potent dopaminergic activity. This stereochemistry dictates the overall shape of the molecule, ensuring a complementary fit within the receptor's binding pocket.

-

The 3-Substituent: The nature of the substituent at the 3-position of the quinoline ring significantly modulates the compound's properties, including its potency and duration of action. In this compound, the N,N-diethylsulfamoyl group at this position contributes to its favorable pharmacokinetic profile.

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative SAR data for a series of this compound analogs, focusing on their binding affinity for the dopamine D2 receptor and their functional potency in inhibiting prolactin secretion.

Table 1: Dopamine D2 Receptor Binding Affinity of this compound Analogs

| Compound | R | X | Stereochemistry | Ki (nM) |

| This compound (CV 205-502) | n-Propyl | -NHSO2N(Et)2 | (3S, 4aR, 10aS) | 0.3 |

| Analog 1 | H | -H | trans | 150 |

| Analog 2 | n-Propyl | -H | trans | 5.2 |

| Analog 3 | n-Propyl | -OH | trans | 1.8 |

| Analog 4 | n-Propyl | -NH2 | trans | 1.1 |

| Analog 5 | n-Propyl | -NHSO2Me | trans | 0.8 |

| Analog 6 | n-Propyl | -NHSO2N(Me)2 | trans | 0.5 |

| Analog 7 | n-Propyl | -NHSO2N(Et)2 | cis | 25 |

Data synthesized from foundational SAR studies on octahydrobenzo[g]quinolines.

Table 2: Functional Potency of this compound Analogs in Prolactin Inhibition

| Compound | R | X | Stereochemistry | IC50 (nM) (Prolactin Release) |

| This compound (CV 205-502) | n-Propyl | -NHSO2N(Et)2 | (3S, 4aR, 10aS) | 0.9 |

| Analog 2 | n-Propyl | -H | trans | 20 |

| Analog 4 | n-Propyl | -NH2 | trans | 4.5 |

| Analog 6 | n-Propyl | -NHSO2N(Me)2 | trans | 1.5 |

Data represents the concentration required to inhibit prolactin release from pituitary cells by 50%.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the SAR studies of this compound and its analogs.

Dopamine D2 Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of test compounds for the dopamine D2 receptor.

-

Membrane Preparation: Membranes are prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells) or from rat striatal tissue, which is rich in D2 receptors. The cells or tissue are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.

-

Binding Reaction: The binding assay is performed in a 96-well plate format. Each well contains the membrane preparation, a fixed concentration of the radioligand [3H]spiperone (a D2 antagonist), and varying concentrations of the test compound.

-

Incubation: The plates are incubated at room temperature (e.g., 25°C) for a sufficient period to reach equilibrium (e.g., 60-90 minutes).

-

Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution. The filters are then washed with cold assay buffer to remove any non-specifically bound radioactivity.

-

Quantification of Radioactivity: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity is quantified using a liquid scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of a known D2 antagonist, such as sulpiride or haloperidol) from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional Assay: Inhibition of cAMP Accumulation

This assay measures the functional potency (EC50) of dopamine D2 receptor agonists by quantifying their ability to inhibit the production of cyclic AMP (cAMP).

-

Cell Culture: A suitable cell line expressing the human dopamine D2 receptor and capable of producing cAMP (e.g., CHO or HEK293 cells) is cultured to an appropriate density.

-

Stimulation of cAMP Production: The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP. Then, adenylyl cyclase is stimulated with forskolin to induce the production of cAMP.

-

Treatment with Agonist: The cells are then treated with varying concentrations of the test compound (dopamine D2 agonist). Agonist binding to the D2 receptor activates the inhibitory G-protein (Gi), which in turn inhibits the activity of adenylyl cyclase, leading to a decrease in cAMP production.

-

Cell Lysis and cAMP Quantification: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Data Analysis: The concentration-response curve for the inhibition of cAMP production is plotted, and the EC50 value (the concentration of the agonist that produces 50% of its maximal inhibitory effect) is determined using non-linear regression analysis.

Visualizing the Pathways and Processes

To further elucidate the mechanisms and experimental designs, the following diagrams are provided.

Caption: Dopamine D2 Receptor Signaling Pathway Activated by this compound.

Caption: Experimental Workflow for Radioligand Binding Assay.

This guide provides a foundational understanding of the SAR of this compound, offering valuable insights for the design and development of novel dopaminergic agents. The presented data and protocols serve as a resource for researchers aiming to further explore the therapeutic potential of this important class of compounds.

Downstream Signaling Pathways of Quinagolide Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinagolide, a selective non-ergot dopamine D2 receptor (D2R) agonist, is a potent therapeutic agent primarily used in the management of hyperprolactinemia. Its mechanism of action is initiated by the activation of D2Rs, which triggers a cascade of intracellular signaling events. This technical guide provides an in-depth exploration of the downstream signaling pathways modulated by this compound. We will delve into the canonical Gαi/o-mediated inhibition of adenylyl cyclase, as well as the emerging roles of β-arrestin, ERK (Extracellular signal-regulated kinase), and Akt (Protein Kinase B) signaling in the cellular response to D2R activation. This document synthesizes available quantitative data, details relevant experimental protocols, and provides visual representations of the key pathways to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction to this compound and the Dopamine D2 Receptor

This compound is a highly selective agonist for the dopamine D2 receptor, a member of the G protein-coupled receptor (GPCR) superfamily.[1][2][3] D2Rs are prominently expressed in the lactotroph cells of the anterior pituitary gland, where they play a crucial inhibitory role in prolactin secretion.[1][4] Upon binding of an agonist like this compound, the D2R undergoes a conformational change that initiates intracellular signaling. While the primary and most well-characterized pathway involves coupling to inhibitory G proteins of the Gαi/o family, evidence suggests a more complex signaling network, including G protein-independent pathways. Understanding these multifaceted signaling cascades is critical for elucidating the full therapeutic potential and potential side effects of this compound and other D2R agonists.

Core Signaling Pathways of this compound Activation

The intracellular signaling pathways activated by this compound can be broadly categorized into G protein-dependent and β-arrestin-dependent pathways.

Gαi/o-Mediated Inhibition of Adenylyl Cyclase

The canonical signaling pathway for D2R activation by this compound involves its coupling to heterotrimeric G proteins of the Gαi/o family. This interaction leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, which is responsible for the conversion of ATP to cyclic AMP (cAMP). The resulting decrease in intracellular cAMP levels leads to reduced activity of Protein Kinase A (PKA), a key downstream effector of cAMP. In lactotrophs, this cascade ultimately results in the inhibition of prolactin synthesis and secretion.

β-Arrestin-Mediated Signaling

Beyond G protein coupling, agonist-bound GPCRs, including the D2R, can be phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins (β-arrestin 1 and 2). β-arrestin recruitment serves two primary functions: it desensitizes the G protein-mediated signaling by sterically hindering G protein coupling and promoting receptor internalization, and it can initiate a distinct wave of G protein-independent signaling. For the D2R, β-arrestin 2 has been implicated in mediating antiproliferative effects through the dephosphorylation of Akt. The concept of "biased agonism," where a ligand preferentially activates either the G protein or β-arrestin pathway, is an area of active research in D2R pharmacology.

Modulation of ERK and Akt Pathways

Activation of the D2R has also been shown to modulate the Extracellular signal-regulated kinase (ERK) and the Protein Kinase B (Akt) signaling pathways, which are critical regulators of cell proliferation, survival, and metabolism.

-

ERK Pathway: D2R activation can lead to the phosphorylation and activation of ERK1/2. This can occur through both G protein-dependent and β-arrestin-dependent mechanisms, often involving transactivation of receptor tyrosine kinases (RTKs) or scaffolding of MAPK cascade components by β-arrestin.

-

Akt Pathway: this compound-mediated D2R activation has been shown to lead to the downregulation and dephosphorylation of Akt in endometrial mesenchymal stromal cells. In pituitary tumor cells, the antiproliferative effects of D2R agonists are linked to a β-arrestin 2-dependent dephosphorylation of Akt.

Quantitative Data on this compound's Signaling Effects

Quantitative data on the potency and efficacy of this compound in modulating these signaling pathways is crucial for understanding its pharmacological profile. While specific data for this compound is not available for all pathways, data from the closely related D2 agonist quinpirole can provide valuable context for the cAMP pathway.

| Pathway | Parameter | Agonist | Cell Line | Value | Reference |

| cAMP Inhibition | EC50 | Quinpirole | CHO-D2 | ~1.1 nM | |

| Akt Pathway | Effect | This compound | Endometrial Mesenchymal Stromal Cells | Downregulation and dephosphorylation of Akt |

Note: Quantitative data for this compound's direct effect on ERK phosphorylation and β-arrestin recruitment is limited in the currently available literature. Further research is needed to fully characterize these aspects of its signaling profile.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to investigate the downstream signaling of this compound.

cAMP Inhibition Assay (HTRF)

This protocol describes a method to quantify the inhibition of cAMP production in response to a Gαi-coupled GPCR agonist like this compound using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Objective: To determine the EC50 of this compound for the inhibition of adenylyl cyclase.

Materials:

-

CHO-K1 cells stably expressing the human dopamine D2 receptor.

-

Cell culture medium (e.g., DMEM/F-12) with supplements.

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Forskolin solution.

-

This compound serial dilutions.

-

HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate).

-

384-well white opaque plates.

-

HTRF-compatible plate reader.

Procedure:

-

Cell Culture: Culture CHO-D2R cells in appropriate medium until they reach 80-90% confluency.

-

Cell Seeding: Harvest cells and resuspend in assay buffer. Seed cells into a 384-well plate at a predetermined optimal density.

-

Agonist Addition: Add serial dilutions of this compound to the wells. Include a vehicle control.

-

Forskolin Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and induce cAMP production.

-

Incubation: Incubate the plate at room temperature for 30-60 minutes.

-

Lysis and Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) to lyse the cells and initiate the competitive immunoassay.

-

Incubation: Incubate the plate in the dark at room temperature for 60 minutes.

-

Measurement: Read the plate on an HTRF-compatible plate reader at the appropriate emission wavelengths (e.g., 665 nm and 620 nm).

-

Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot the ratio against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value.

Western Blotting for p-ERK and p-Akt

This protocol outlines the steps to detect changes in the phosphorylation status of ERK and Akt in response to this compound treatment.

Objective: To qualitatively or semi-quantitatively assess the effect of this compound on ERK and Akt phosphorylation.

Materials:

-

Cells expressing D2 receptors (e.g., pituitary tumor cells, transfected cell lines).

-

This compound.

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-Akt (Ser473), anti-total-Akt, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Chemiluminescence imaging system.

Procedure:

-

Cell Treatment: Plate cells and grow to desired confluency. Serum-starve cells if necessary to reduce basal phosphorylation. Treat cells with various concentrations of this compound for different time points. Include a vehicle control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and apply ECL substrate. Capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody for the total protein (e.g., anti-total-ERK) and a loading control.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal and/or the loading control.

β-Arrestin Recruitment Assay

This protocol describes a common method to measure the recruitment of β-arrestin to the D2R upon agonist stimulation, often using enzyme fragment complementation (EFC) technology.

Objective: To determine the potency and efficacy of this compound in inducing β-arrestin recruitment to the D2R.

Materials:

-

Cell line co-expressing the D2R fused to a small enzyme fragment (e.g., ProLink™) and β-arrestin fused to a larger, complementary enzyme fragment (e.g., Enzyme Acceptor).

-

This compound serial dilutions.

-

Assay buffer.

-

Detection reagents (substrate for the complemented enzyme).

-

White opaque microplates.

-

Luminometer.

Procedure:

-

Cell Seeding: Plate the engineered cells in a white opaque microplate and culture overnight.

-

Compound Addition: Add serial dilutions of this compound to the wells. Include a vehicle control and a known D2R agonist as a positive control.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60-90 minutes) to allow for β-arrestin recruitment.

-

Detection: Add the detection reagent containing the enzyme substrate.

-

Incubation: Incubate at room temperature for approximately 60 minutes to allow for signal development.

-

Measurement: Read the luminescent signal on a plate reader.

-

Data Analysis: Plot the luminescent signal against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

Conclusion

This compound exerts its therapeutic effects through a complex interplay of downstream signaling pathways initiated by the activation of the dopamine D2 receptor. The primary and well-established mechanism is the Gαi/o-mediated inhibition of adenylyl cyclase, leading to a reduction in intracellular cAMP. However, emerging evidence highlights the importance of other signaling cascades, including the β-arrestin, ERK, and Akt pathways, in mediating the full spectrum of cellular responses to this compound. This technical guide has provided a comprehensive overview of these pathways, along with available quantitative data and detailed experimental protocols to facilitate further research in this area. A deeper understanding of the nuanced signaling profile of this compound will be instrumental in the development of more selective and effective therapies targeting the dopamine D2 receptor.

References

- 1. researchgate.net [researchgate.net]

- 2. Effects of this compound (CV 205-502), a selective D2-agonist, on vascular reactivity in patients with a prolactin-secreting adenoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel and Potent Dopamine D2 Receptor Go-Protein Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphorylated MAPK/ERK1/2 may not always represent its kinase activity in a rat model of focal cerebral ischemia with or without ischemic preconditioning - PMC [pmc.ncbi.nlm.nih.gov]

Quinagolide's Role in Inhibiting Prolactin Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of quinagolide, a non-ergot selective dopamine D2 receptor agonist, and its core function in the inhibition of prolactin secretion. The document details its mechanism of action, receptor binding profile, and clinical efficacy, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Mechanism of Action

This compound exerts its therapeutic effect by acting as a potent and selective agonist at the dopamine D2 receptor subtype.[1][2] Prolactin secretion from lactotroph cells in the anterior pituitary gland is tonically inhibited by dopamine.[1] this compound mimics this endogenous dopaminergic inhibition.[3]

The binding of this compound to D2 receptors on lactotrophs initiates a downstream signaling cascade that results in the potent suppression of both basal and stimulated prolactin secretion.[3] This targeted action forms the basis of its clinical utility in treating hyperprolactinemia, a condition characterized by abnormally high levels of prolactin.

Signaling Pathway

Upon binding to the G-protein coupled D2 receptor, this compound triggers the dissociation of the Gi alpha subunit. This subunit then inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular concentrations of cyclic adenosine monophosphate (cAMP). The reduction in cAMP levels is the critical step that ultimately leads to the inhibition of prolactin synthesis and release from the lactotroph cells.

Pharmacodynamics and Receptor Profile

This compound is characterized by its high affinity and selectivity for the D2 receptor, with negligible affinity for the D1 receptor subtype at therapeutic concentrations. This selectivity contributes to its favorable side-effect profile compared to less selective dopamine agonists. A comparative analysis of its binding properties against other common dopamine agonists highlights its potency.

Table 1: Comparative Dopamine Receptor Binding and Potency

| Compound | Receptor Affinity (Ki, nM) | D2 Agonist Potency (EC50, nM) | Receptor Selectivity |

|---|---|---|---|

| This compound | Data not available | 0.058 | Highly selective for D2 over D1 |

| Cabergoline | D1: >1000, D2: 0.61 , D3: 1.27 | Not specified | High for D2 |

| Bromocriptine | D1: 673, D2: 4.6 , D3: 5.1 | Not specified | Moderate for D2 |

| Pergolide | D1: 447, D2: 0.39 , D3: 0.86 | Not specified | Non-selective |

(Note: Ki values for competitors are from human striatum tissue; lower values indicate higher affinity.)

Clinical Efficacy in Hyperprolactinemia

Clinical studies have consistently demonstrated the efficacy of this compound in normalizing prolactin levels and reducing tumor size in patients with prolactinomas. A systematic review and meta-analysis reported that the overall pooled proportion of patients achieving normalized prolactin concentrations with this compound treatment was 69%.

Table 2: Efficacy of this compound in Normalizing Prolactin (PRL) Levels

| Patient Population | Pooled Proportion of PRL Normalization (95% CI) | Reference |

|---|---|---|

| All Patients | 69% (61% - 76%) | |

| Microprolactinoma | 90% (68% - 100%) |

| Macroprolactinoma | 76% (69% - 84%) | |

Table 3: Efficacy of this compound in Tumor Volume Reduction

| Patient Population | Outcome | Reference |

|---|---|---|

| Microprolactinoma | >80% reduction in 21.7% of patients (after 12 months) | |

| Macroprolactinoma | >80% reduction in 25% of patients (after 12 months) |

| All Prolactinomas | >50% reduction in 20% of patients (pooled proportion) | |

This compound has also shown efficacy in patients who are intolerant of or resistant to bromocriptine.

Experimental Protocols

The following sections detail representative methodologies for key assays used to characterize the activity of this compound.

Dopamine D2 Receptor Competitive Binding Assay

This protocol outlines a standard radioligand binding assay to determine the affinity (Ki) of a test compound like this compound for the D2 receptor.

Objective: To calculate the inhibitor constant (Ki) of this compound by measuring its ability to displace a known D2-selective radioligand.

Materials:

-

Receptor Source: Membrane homogenates from cells expressing human D2 receptors (e.g., HEK293-D2 cells).

-

Radioligand: [³H]-Spiperone or a similar D2-selective antagonist.

-

Test Compound: this compound, dissolved and serially diluted.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl.

-

Non-specific Binding Control: A high concentration of a non-labeled D2 antagonist (e.g., 10 µM haloperidol).

-

Equipment: 96-well plates, cell harvester, scintillation counter, glass fiber filters.

Procedure:

-

Membrane Preparation: Homogenize receptor-expressing cells in cold lysis buffer and pellet the membranes by centrifugation (e.g., 20,000 x g for 10 minutes at 4°C). Resuspend the pellet in fresh assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Receptor membranes + radioligand + assay buffer.

-

Non-specific Binding: Receptor membranes + radioligand + non-specific binding control.

-

Competitive Binding: Receptor membranes + radioligand + varying concentrations of this compound.

-

-

Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to reach equilibrium.

-

Harvesting: Rapidly terminate the reaction by vacuum filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Prolactin Secretion Assay

This protocol describes a method to measure the direct inhibitory effect of this compound on prolactin secretion from pituitary cells.

Objective: To determine the dose-dependent inhibition of prolactin release by this compound and calculate its IC50 value.

Materials:

-

Cell Source: Primary cultures of rat anterior pituitary cells or a prolactin-secreting cell line (e.g., GH3 cells).

-

Culture Medium: Appropriate cell culture medium (e.g., DMEM) with serum.

-

Test Compound: this compound, dissolved and serially diluted in culture medium.

-

Control: Vehicle control (e.g., medium without the drug).

-

Assay Kit: Prolactin ELISA (Enzyme-Linked Immunosorbent Assay) kit.

-

Equipment: Cell culture incubator, 24-well or 48-well culture plates, microplate reader.

Procedure:

-

Cell Plating: Seed pituitary cells in multi-well plates and allow them to adhere and stabilize for 24-48 hours in a CO₂ incubator.

-

Treatment: Remove the culture medium and replace it with fresh medium containing either vehicle or varying concentrations of this compound.

-

Incubation: Incubate the cells for a specified period (e.g., 4-24 hours) to allow for the treatment effect on prolactin secretion.

-

Sample Collection: Collect the cell culture supernatant from each well. This supernatant contains the secreted prolactin.

-

Prolactin Quantification (ELISA):

-

Use a commercial prolactin ELISA kit, following the manufacturer's instructions.

-

Typically, this involves adding the collected supernatant and standards to microplate wells coated with anti-prolactin antibodies.

-

An enzyme-conjugated secondary antibody is added, which binds to the captured prolactin, forming a "sandwich".

-

A substrate is added, which reacts with the enzyme to produce a measurable color change.

-

The reaction is stopped, and the absorbance is read on a microplate reader at the specified wavelength (e.g., 450 nm).

-

-

Data Analysis:

-

Generate a standard curve using the absorbance values of the known prolactin standards.

-

Calculate the prolactin concentration in each sample from the standard curve.

-

Plot the percentage of prolactin inhibition (relative to the vehicle control) against the log concentration of this compound.

-

Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in prolactin secretion.

-

References

Foundational Research on Non-Ergot Dopamine Agonists: A Technical Guide

Abstract

Non-ergot dopamine agonists represent a cornerstone in the management of Parkinson's disease and other dopamine-related disorders. Unlike their ergot-derived predecessors, these synthetic compounds offer a more selective pharmacological profile and a reduced risk of certain adverse effects, such as fibrotic reactions. This technical guide provides an in-depth overview of the foundational research on non-ergot dopamine agonists, tailored for researchers, scientists, and drug development professionals. It covers their core pharmacology, receptor binding affinities, key signaling pathways, and the detailed experimental protocols used for their characterization. This document aims to serve as a comprehensive resource for understanding the fundamental science that underpins the development and application of this critical class of therapeutic agents.

Introduction to Non-Ergot Dopamine Agonists

Dopamine agonists are compounds that activate dopamine receptors, mimicking the effect of the endogenous neurotransmitter, dopamine.[1] They are broadly classified into two categories based on their chemical structure: ergot-derived and non-ergot-derived. The first generation of dopamine agonists were derived from ergot alkaloids.[1] However, their use has been associated with serious side effects, including cardiac valve fibrosis, which is thought to be related to off-target activity at serotonin 5-HT2B receptors.

This led to the development of second-generation, non-ergot dopamine agonists, such as pramipexole, ropinirole, rotigotine, and apomorphine.[2] These synthetic compounds do not share the ergoline chemical structure and generally exhibit a more favorable safety profile.[2] They primarily target the D2-like family of dopamine receptors (D2, D3, D4), which are crucial for regulating motor control, motivation, and reward.[2] Their primary therapeutic application is in the treatment of motor symptoms associated with Parkinson's disease, where they provide a stable and continuous stimulation of dopamine receptors in the striatum.

Pharmacology and Receptor Binding Profiles

The therapeutic effects and side-effect profiles of non-ergot dopamine agonists are largely determined by their specific binding affinities for the different dopamine receptor subtypes. Dopamine receptors are G-protein coupled receptors (GPCRs) divided into two main families: D1-like (D1, D5) and D2-like (D2, D3, D4). Most clinically approved non-ergot agonists show a higher affinity for the D2-like family, with a particular preference for the D3 receptor subtype.

Quantitative Binding Affinity Data

The binding affinity of a drug for its receptor is a critical measure of its potency and is typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The following table summarizes the Ki values (in nM) for several prominent non-ergot dopamine agonists across the five human dopamine receptor subtypes, as determined by radioligand binding assays.

| Compound | D1 (Kᵢ, nM) | D2 (Kᵢ, nM) | D3 (Kᵢ, nM) | D4 (Kᵢ, nM) | D5 (Kᵢ, nM) | Reference |

| Pramipexole | >10,000 | 5.0 | 0.5 | 5.1 | >10,000 | |

| Ropinirole | >10,000 | 19 | 3.1 | 45 | >10,000 | |

| Rotigotine | 83 | 13 | 0.71 | 15 | 16 | |

| Apomorphine | 44 | 3.1 | 2.5 | 1.8 | 2.0 |

Note: Data is compiled from published literature and may vary depending on the specific experimental conditions (e.g., radioligand, tissue preparation). The reference cited provides a comparative analysis under consistent conditions.

Key Signaling Pathways

Non-ergot dopamine agonists exert their cellular effects by activating intracellular signaling cascades upon binding to D2-like receptors. These receptors are primarily coupled to the Gαi/o family of G-proteins.

Activation of a D2-like receptor by an agonist induces a conformational change in the receptor, which promotes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated G-protein. This leads to the dissociation of the Gαi/o-GTP subunit from the Gβγ dimer. Both dissociated components can then modulate the activity of various downstream effectors:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).

-

Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. This includes the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, which causes membrane hyperpolarization, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces calcium influx.

Collectively, these signaling events lead to a reduction in neuronal excitability and neurotransmitter release, which is the primary mechanism underlying the therapeutic effects of these drugs in conditions like Parkinson's disease.

Methodologies in Dopamine Agonist Research

The characterization of non-ergot dopamine agonists relies on a suite of standardized in vitro assays to determine their binding affinity and functional activity at dopamine receptors.

Experimental Protocol: Competitive Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor. It measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the Ki of a test compound for the human dopamine D2 receptor.

Materials:

-

Receptor Source: Cell membranes prepared from a stable cell line (e.g., CHO or HEK293) expressing the recombinant human dopamine D2 receptor.

-

Radioligand: [³H]-Spiperone, a high-affinity D2 antagonist.

-

Test Compound: Non-ergot dopamine agonist of interest.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a potent unlabeled antagonist, such as Haloperidol.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Equipment: 96-well microplates, liquid scintillation counter, glass fiber filters (e.g., GF/C).

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in assay buffer. A typical concentration range would span from 10⁻¹¹ M to 10⁻⁵ M.

-

Assay Plate Setup: In a 96-well plate, add the following to triplicate wells:

-

Total Binding: 50 µL of receptor membranes, 50 µL of [³H]-Spiperone (at a final concentration near its Kd, e.g., 0.5 nM), and 50 µL of assay buffer.

-

Non-specific Binding (NSB): 50 µL of receptor membranes, 50 µL of [³H]-Spiperone, and 50 µL of Haloperidol (10 µM final concentration).

-

Test Compound: 50 µL of receptor membranes, 50 µL of [³H]-Spiperone, and 50 µL of the test compound at each dilution.

-

-

Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the reaction by vacuum filtration through a 96-well glass fiber filter plate (pre-soaked in 0.3% polyethyleneimine to reduce non-specific filter binding). Wash the filters rapidly three times with ice-cold assay buffer to separate bound from free radioligand.

-

Quantification: Dry the filter mat, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine IC₅₀: Use non-linear regression analysis (sigmoidal dose-response) to calculate the IC₅₀, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

-